molecular formula C12H13N7O2S B13372663 4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B13372663
M. Wt: 319.35 g/mol
InChI Key: DKOZKXWPOKUHSM-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multi-step organic reactions. The key steps include the formation of the thiophene ring, followed by the introduction of the oxadiazole and tetrazole groups. Common reagents used in these reactions include sulfur, hydrazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole and tetrazole groups can be reduced under specific conditions.

    Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene: Similar structure but lacks the oxadiazole group.

    3-methyl-1,2,4-oxadiazole-5-carboxamide: Contains the oxadiazole group but lacks the thiophene and tetrazole groups.

Uniqueness

4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13N7O2S

Molecular Weight

319.35 g/mol

IUPAC Name

4,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C12H13N7O2S/c1-6-7(2)22-12(19-5-14-17-18-19)10(6)11(20)13-4-9-15-8(3)16-21-9/h5H,4H2,1-3H3,(H,13,20)

InChI Key

DKOZKXWPOKUHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=NC(=NO2)C)N3C=NN=N3)C

Origin of Product

United States

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